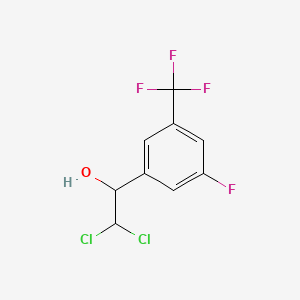
(3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline typically involves the cyclization of benzylamine derivatives. One common method is the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and moderate temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core .
Scientific Research Applications
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline involves its interaction with specific molecular targets. For instance, as an inhibitor of the PD-1/PD-L1 pathway, the compound binds to the PD-1 receptor, preventing its interaction with PD-L1 and thereby enhancing the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoint signaling, which is crucial for the regulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine, used in peptide-based drugs.
N-benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
Isoquinoline alkaloids: A large group of natural products with diverse biological activities.
Uniqueness
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is unique due to its specific structural features and its potential as an immune checkpoint inhibitor. Its ability to modulate the PD-1/PD-L1 pathway sets it apart from other tetrahydroisoquinoline derivatives, making it a promising candidate for cancer immunotherapy .
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(3-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H16N2O/c17-15-7-3-6-13(10-15)16(19)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11,17H2 |
InChI Key |
HDPFTSHHCXRBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)








![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)




